![molecular formula C9H10N4O2 B051189 Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 43024-66-4](/img/structure/B51189.png)

Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate

Vue d'ensemble

Description

Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family . These compounds have a high impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .

Synthesis Analysis

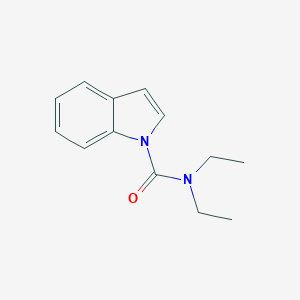

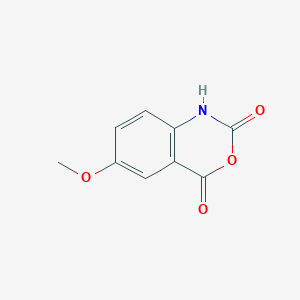

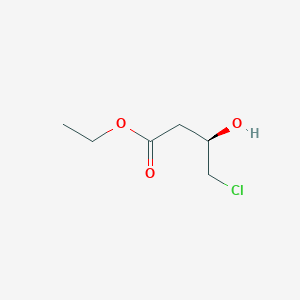

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . The synthesis of ethyl 2-phenyl-7-alkyl (or 7-phenyl)pyrazolo [1,5-a]pyrimidine-5-carboxylate and ethyl 2-phenyl-7-alkyl (or 7-phenyl)pyrazolo [1.5-a]pyrimidine-6-carboxylate has been reported .Molecular Structure Analysis

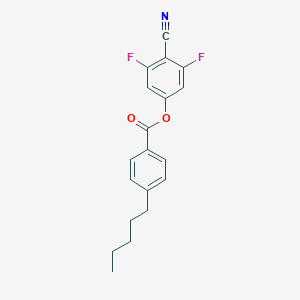

The molecular formula of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate is C9H10N4O2 . The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The synthetic transformations involving the pyrazolo[1,5-a]pyrimidine motif represent a research priority regarding process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Applications De Recherche Scientifique

Antiviral Activity

Compounds containing the pyrazolo[1,5-a]pyrimidine structure have shown potential antiviral activity . The presence of alkylsulfonyl residue in the azole ring is associated with an increase in antiviral activity .

Antidiabetic Activity

These compounds have also been associated with antidiabetic activity . Ethoxycarbonyl fragment was proposed as a structural analog of nitro group because compounds with anticoagulant and antidiabetic activity were revealed among the corresponding derivatives of triazolo .

Anticoagulant Activity

The pyrazolo[1,5-a]pyrimidine structure has been linked to anticoagulant activity . This is particularly true for compounds that contain an ethoxycarbonyl fragment .

Anti-inflammatory Activity

Compounds with the pyrazolo[1,5-a]pyrimidine structure have demonstrated anti-inflammatory activity . This suggests potential use in the treatment of inflammatory diseases.

Antimicrobial Activity

Pyrimidine scaffolds, which include the pyrazolo[1,5-a]pyrimidine structure, have shown antimicrobial activity against various bacterial and fungal strains . This suggests potential use in the development of new antimicrobial drugs.

Optical Applications

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties .

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities . In the context of neuroprotection, pyrimidine derivatives have shown promising results .

Mode of Action

Triazole-pyrimidine hybrid compounds, which include pyrimidine derivatives, have shown neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

It has been observed that triazole-pyrimidine hybrid compounds inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

The molecular weight of the compound is 206204 g/mol , which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

It is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound .

Orientations Futures

The pyrazolo[1,5-a]pyrimidine derivatives, including Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate, have attracted a great deal of attention due to their significant photophysical properties and high impact in medicinal chemistry . Future research could focus on developing new synthetic routes and applications for these compounds .

Propriétés

IUPAC Name |

ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-2-15-9(14)6-5-11-7-3-4-12-13(7)8(6)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFBETMYJIGYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=CC=N2)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450082 | |

| Record name | ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate | |

CAS RN |

43024-66-4 | |

| Record name | ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

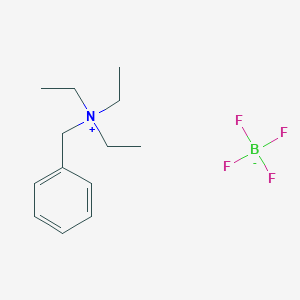

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)